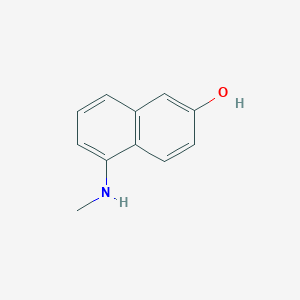
5-(Methylamino)-2-hydroxy-naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Methylamino)-2-hydroxy-naphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a methylamino group attached to the fifth position of the naphthalene ring and a hydroxyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylamino)-2-hydroxy-naphthalene can be achieved through several methods. One common approach involves the aminomethylation of naphthalen-2-ol using formaldehyde and secondary amines. The reaction is typically carried out in the presence of a solvent such as methanol, ethanol, or propan-2-ol . The best results are often obtained using methanol as the solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include controlling the temperature, concentration of reactants, and choice of solvent.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Methylamino)-2-hydroxy-naphthalene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The methylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted naphthalenes.
Wissenschaftliche Forschungsanwendungen
5-(Methylamino)-2-hydroxy-naphthalene has several applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(Methylamino)-2-hydroxy-naphthalene involves its interaction with various molecular targets. The compound can form strong intramolecular hydrogen bonds, which influence its reactivity and interactions with other molecules . It can also participate in electron transfer reactions, contributing to its biological and chemical activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalen-2-ol: Lacks the methylamino group, making it less reactive in certain substitution reactions.
Naphthalene-2,7-diol: Contains two hydroxyl groups, leading to different chemical properties and applications.
1-[(2-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol: Used in the detection and adsorption of aluminum ions.
Uniqueness
5-(Methylamino)-2-hydroxy-naphthalene is unique due to the presence of both a methylamino group and a hydroxyl group on the naphthalene ring
Eigenschaften
CAS-Nummer |
377734-60-6 |
|---|---|
Molekularformel |
C11H11NO |
Molekulargewicht |
173.21 g/mol |
IUPAC-Name |
5-(methylamino)naphthalen-2-ol |
InChI |
InChI=1S/C11H11NO/c1-12-11-4-2-3-8-7-9(13)5-6-10(8)11/h2-7,12-13H,1H3 |
InChI-Schlüssel |
CYTDLXHFVYVISM-UHFFFAOYSA-N |
SMILES |
CNC1=CC=CC2=C1C=CC(=C2)O |
Kanonische SMILES |
CNC1=CC=CC2=C1C=CC(=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















